Fast Corinth V zinc chloride double salt

Description

Contextualization within Diazonium Chemistry and Azo Compound Science

Fast Corinth V zinc chloride double salt is fundamentally an aromatic diazonium salt. lkouniv.ac.insigmaaldrich.com Diazonium salts are a class of organic compounds characterized by the functional group R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion. lkouniv.ac.in The diazonium group (N₂⁺) is a powerful electron-withdrawing group and an excellent leaving group, making these salts highly reactive and versatile intermediates in organic synthesis. wikipedia.org

The primary role of diazonium salts, including Fast Corinth V, is as precursors in the synthesis of azo compounds. evitachem.comontosight.ai This occurs through a reaction known as azo coupling, where the diazonium ion (an electrophile) attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. lkouniv.ac.in The resulting product contains the characteristic azo group (-N=N-) linking two aromatic rings, which forms the basis of most azo dyes. The mechanism for Fast Corinth V involves its decomposition to release the reactive diazonium ion, which then couples with a suitable molecule to form a stable and colored azo dye. evitachem.com

Historical Perspectives on Diazonium Salt Stabilization and Early Applications

The field of diazonium chemistry began with the first synthesis of these compounds by Peter Griess in 1858. wikipedia.orgnumberanalytics.comnumberanalytics.com Early researchers quickly discovered the immense synthetic potential of diazonium salts but were hampered by their inherent instability. numberanalytics.com Many simple diazonium salts, particularly chlorides, are dangerously explosive when isolated in a dry, solid state and are unstable even in solution at room temperature. lkouniv.ac.inwikipedia.orggoogle.com This instability necessitated their immediate use after synthesis, a practice known as in situ generation. lkouniv.ac.in

To overcome this limitation, chemists developed methods to stabilize the diazonium cation. A significant breakthrough was the formation of double salts with complex-forming metal halides, such as zinc chloride. lkouniv.ac.ingoogle.com By precipitating the diazonium salt with zinc chloride, a more stable complex, the tetrachlorozincate(2-) (B231116) double salt, is formed. evitachem.comlkouniv.ac.in These stabilized compounds, commercially known as "fast color salts," were stable enough to be stored and handled at room temperature, revolutionizing the dye industry. lkouniv.ac.ingoogle.com This innovation allowed for the separate production and sale of the diazonium component and the coupling component, simplifying the dyeing process for textiles. lkouniv.ac.in

Significance of Double Salt Formulations in Modern Chemical Synthesis and Materials Science

The formation of a double salt with zinc chloride is the critical feature that makes Fast Corinth V a practical and widely used chemical. The interaction between the diazonium cation and the tetrachlorozincate anion ([ZnCl₄]²⁻) significantly enhances the thermal stability of the compound compared to its simple chloride salt counterpart. evitachem.comlkouniv.ac.in This stabilization is crucial for the compound's shelf life, safety, and manageability in both laboratory and industrial settings. evitachem.com

In modern chemical synthesis, this stability allows for more controlled reactions. Researchers can use the solid, stable double salt as a reliable source of the diazonium ion without needing to perform the diazotization reaction immediately beforehand. evitachem.com Beyond dye synthesis, stabilized diazonium salts are employed in a variety of transformations. The diazonium group can be replaced by a wide range of other functional groups in reactions like the Sandmeyer and Balz-Schiemann reactions, making them key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. numberanalytics.commasterorganicchemistry.com In materials science, the ability to handle diazonium salts reliably has enabled their use in the surface modification of materials, such as functionalizing carbon particles. evitachem.comchemicalbook.com

Current Research Trajectories and Future Relevance of this compound

While its traditional application in the textile and dye industry remains significant, current research is exploring new applications for this compound and similar compounds. evitachem.comchemimpex.comontosight.ai Its utility is being leveraged in advanced scientific fields due to its specific chemical properties.

Analytical Chemistry: The compound serves as a colorimetric reagent. chemimpex.com Research has demonstrated its use in tests for detecting cannabinoids and other illicit drugs, where its reaction produces a distinct color change. evitachem.comchemicalbook.com It has also been explored as a pH-sensitive indicator. lookchem.comchemicalbook.com

Materials Science: A key area of modern research involves using diazonium salts for surface functionalization. Fast Corinth V is used as a reagent for nitroazobenzene carbon powder functionalization, a process that modifies the surface properties of carbon particles for specialized applications. evitachem.comlookchem.comchemicalbook.com

Organic Synthesis: The broader class of stabilized aromatic diazonium salts continues to be relevant in synthetic chemistry. For example, similar zinc chloride double salts are used as precursors for aromatic azides in one-pot "click" reactions to synthesize 1,2,3-triazole products, which have applications in medicinal chemistry and materials science. sigmaaldrich.com

The future relevance of this compound lies in its versatility. As a stable, reliable source of a highly reactive diazonium cation, it remains a valuable tool for chemists developing new materials, analytical methods, and synthetic pathways.

Structure

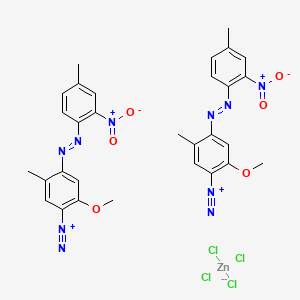

2D Structure

Properties

IUPAC Name |

2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFIPLOIANLIBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N10O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47300-91-4 (Parent) | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014991 | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61966-14-1 | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Supramolecular Chemistry

Molecular Architecture of the Diazonium Cationic Moiety

The organic cation, 2-methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazonium, is a sophisticated structure featuring a diazonium group (-N₂⁺) attached to a substituted benzene (B151609) ring, which itself is part of a larger azo dye structure.

| Substituent | Position | Electronic Effect | Expected Impact on Cation Stability |

| Methoxy (B1213986) (-OCH₃) | Ortho | Electron-donating | Increase |

| Methyl (-CH₃) | Para | Electron-donating | Increase |

| Nitro (-NO₂) | on adjacent ring | Electron-withdrawing | Modulates overall electronic properties |

| Azo (-N=N-) | Para | Electron-withdrawing | Decrease |

| Diazonium (-N₂⁺) | - | Strongly electron-withdrawing | Inherent instability, stabilized by other factors |

This table provides a qualitative analysis of the expected effects of the primary substituents on the stability of the diazonium cation.

The diazonium group features a nitrogen-nitrogen triple bond, and the C-N≡N linkage is typically linear. The positive charge is formally located on the inner nitrogen atom, but resonance delocalization can distribute some of this charge onto the aromatic ring. The N≡N bond distance in arenediazonium salts is very short, closely resembling that of dinitrogen (N₂), indicating a strong triple bond character. The electronic structure is characterized by extensive π-conjugation across the azo linkage and the aromatic rings, which is responsible for its nature as a dye.

| Bond | Typical Bond Length (Å) | Hybridization of Atoms |

| N≡N (diazonium) | ~1.08 - 1.10 | sp |

| C-N (diazonium) | ~1.41 - 1.45 | sp² - sp |

| N=N (azo) | ~1.24 - 1.26 | sp² - sp² |

| C-N (azo) | ~1.40 - 1.44 | sp² - sp² |

| C-C (aromatic) | ~1.38 - 1.40 | sp² |

This table presents typical bond lengths for the key functional groups within the organic cation, based on data from analogous structures.

Tetrachlorozincate Anion: Role in Double Salt Formation and Stabilization

The inorganic component of the double salt is the tetrachlorozincate(2-) (B231116) anion, [ZnCl₄]²⁻. This dianion plays a critical role in the crystallization and stabilization of the salt. evitachem.com Double salts are compounds that contain two or more different cations or anions and exist as a single substance in the solid state. ontosight.ai

The tetrachlorozincate(2-) anion typically adopts a tetrahedral geometry around the central zinc(II) ion. The Zn²⁺ ion, with a d¹⁰ electronic configuration, is bonded to four chloride ligands. The Zn-Cl bond lengths in such anions are generally in the range of 2.25 to 2.30 Å. The Cl-Zn-Cl bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, although slight distortions can occur due to crystal packing effects and interionic interactions.

| Parameter | Value |

| Coordination Number of Zn(II) | 4 |

| Geometry | Tetrahedral |

| Typical Zn-Cl Bond Length | 2.25 - 2.30 Å |

| Typical Cl-Zn-Cl Bond Angle | ~109.5° |

This table summarizes the typical coordination geometry of the tetrachlorozincate(2-) anion.

The formation of the double salt involves the electrostatic attraction between the positively charged diazonium cations and the negatively charged tetrachlorozincate anions. Since the cation has a +1 charge and the anion has a -2 charge, the stoichiometry of the salt is two diazonium cations for every one tetrachlorozincate anion, as reflected in the chemical name. This charge balance is fundamental to the formation of a stable crystalline lattice. The large size and dianionic nature of the tetrachlorozincate anion facilitate the crystallization of salts with large organic cations.

Interionic Interactions within the Crystalline Lattice

Electrostatic Attractions: The primary forces holding the crystal lattice together are the strong electrostatic attractions between the diazonium cations and the tetrachlorozincate anions.

Hydrogen Bonding: Although not possessing strong hydrogen bond donors like -OH or -NH₂, weaker C-H···Cl and C-H···O interactions between the organic cations and the chloride ligands of the anion, or the oxygen atoms of the methoxy and nitro groups, may exist.

π-π Stacking: The planar aromatic rings of the diazonium cations may engage in π-π stacking interactions, further stabilizing the crystal structure.

The combination of these forces results in a stable, crystalline solid, which is crucial for the handling and application of this diazo compound. evitachem.com The precise arrangement of ions in the crystal lattice will maximize these attractive interactions while minimizing repulsive forces, leading to an energetically favorable three-dimensional structure.

Electrostatic and Van der Waals Forces Governing Solid-State Structure

The solid-state architecture of Fast Corinth V zinc chloride double salt is governed by a hierarchy of intermolecular forces, with electrostatic interactions and Van der Waals forces playing pivotal roles.

Van der Waals Forces: In addition to the dominant electrostatic interactions, Van der Waals forces, including London dispersion forces and dipole-dipole interactions, are significant in the fine-tuning of the crystal packing. The large organic cation of Fast Corinth V, with its aromatic rings and other functional groups, provides extensive surface areas for these weaker, yet cumulative, interactions. These forces, although individually less energetic than the ionic bonds, collectively contribute to the cohesion of the crystal lattice and influence the orientation of the organic molecules relative to one another. The interplay of these forces will dictate the density and mechanical properties of the crystalline material.

Influence of Crystal Packing on Macroscopic Properties and Stability

Stability: The manner in which the ions are packed directly influences the thermal and chemical stability of the double salt. An efficient packing arrangement that maximizes favorable intermolecular interactions and minimizes repulsive forces will lead to a more stable crystalline structure with a higher decomposition temperature. The isolation of the reactive diazonium groups within the crystal lattice, shielded by the bulky [ZnCl₄]²⁻ anions and neighboring organic cations, is a direct consequence of the crystal packing and is the primary reason for the enhanced stability of the double salt form. Any polymorphism, the ability of the compound to exist in different crystal structures, would likely result in variations in stability.

Macroscopic Properties: The crystal packing also dictates a range of macroscopic properties. For instance, the solubility of the salt in water, a crucial factor for its application in dyeing processes, is influenced by the energy required to overcome the lattice energy, which is a direct function of the packing efficiency and the strength of the intermolecular forces. The color of the solid compound is also intrinsically linked to the electronic environment of the azo dye cation within the crystal. The proximity and orientation of adjacent molecules, governed by the crystal packing, can lead to intermolecular electronic interactions that may cause shifts in the absorption spectrum compared to the molecule in solution, a phenomenon known as solvatochromism in a broader sense. Furthermore, the crystal habit, or the external shape of the crystals, is a direct manifestation of the internal crystal structure.

Synthetic Methodologies and Mechanistic Investigations

Diazotization Processes of Aromatic Amine Precursors

Diazotization is the foundational step in which a primary aromatic amine is converted into a corresponding diazonium salt. This reaction is critical as the resulting diazonium ion is the key electrophilic component in the subsequent azo coupling stage. For Fast Corinth V, the precursor is an aromatic amine, specifically 2-methoxy-5-nitroaniline (B165355). scialert.netscialert.netdocsdrive.comorientjchem.orgresearchgate.net

The successful formation of a stable diazonium salt from 2-methoxy-5-nitroaniline is highly dependent on the careful control of reaction conditions. scialert.net The process typically involves dissolving the amine in a strong mineral acid, such as hydrochloric or sulfuric acid, and then treating it with an aqueous solution of sodium nitrite (B80452). scialert.netorganic-chemistry.org Key parameters that are optimized to maximize yield and prevent decomposition of the thermally unstable diazonium salt include temperature, acid concentration, and the stoichiometry of the reactants. numberanalytics.com

Temperature: The reaction is highly exothermic and must be maintained at a low temperature, typically between 0–5 °C, to prevent the diazonium salt from decomposing and releasing nitrogen gas. scialert.netwikipedia.org

Acidity: A sufficient concentration of acid is crucial. Generally, 2.5 to 3 equivalents of acid are used. One equivalent neutralizes the sodium nitrite to form the active nitrosating agent, nitrous acid (HNO₂), while the rest maintains a low pH (typically 1-2) to prevent the diazonium salt from coupling with unreacted amine and stabilizes the final product. numberanalytics.com

Nitrosating Agent: Sodium nitrite is added slowly and portion-wise to control the reaction rate and temperature. A slight excess is often used to ensure the complete conversion of the primary amine. scialert.net Any excess nitrous acid, which can lead to unwanted side reactions, is typically quenched by adding urea (B33335) or sulfamic acid. scialert.netdocsdrive.com

Interactive Table 1: Optimized Reaction Conditions for Diazotization

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt. scialert.net |

| pH | 1 - 2 | Ensures formation of the active nitrosating agent and stabilizes the diazonium salt. numberanalytics.com |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.05-1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine. scialert.net |

This table is interactive and can be sorted by clicking on the column headers.

The mechanism of diazotization begins with the reaction of sodium nitrite and a strong acid to form nitrous acid (HNO₂). In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). youtube.commasterorganicchemistry.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. masterorganicchemistry.com A series of proton transfers and tautomerization steps follow, ultimately leading to the elimination of a water molecule and the formation of the stable, resonance-delocalized aromatic diazonium cation. youtube.comyoutube.com

From a thermodynamic standpoint, the formation of the aromatic diazonium salt is favored at low temperatures. However, the salt is a metastable intermediate. lkouniv.ac.in The C-N bond is stabilized by the delocalization of the positive charge into the aromatic ring, making aromatic diazonium salts significantly more stable than their aliphatic counterparts. lkouniv.ac.in Despite this, they are prone to decomposition at elevated temperatures, which underscores the necessity of strict temperature control during synthesis. numberanalytics.com

Double Salt Formation through Zinc Chloride Complexation

Because solid diazonium chlorides can be dangerously explosive, they are rarely isolated. wikipedia.org To enhance stability for handling, storage, and commercial use, the diazonium salt is converted into a more stable complex, commonly a zinc chloride double salt. lkouniv.ac.inevitachem.comgoogle.com This is the standard form for "Fast Color Salts" like Fast Corinth V. lkouniv.ac.inevitachem.com

The stabilization is achieved by adding zinc chloride (ZnCl₂) to the aqueous diazonium salt solution. Zinc chloride, a Lewis acid, reacts with chloride ions in the solution to form the complex tetrachlorozincate(II) anion ([ZnCl₄]²⁻). chempedia.infomdpi.com The diazonium cation (ArN₂⁺) then combines with this complex anion to precipitate as a double salt, often represented as (ArN₂⁺)₂[ZnCl₄]²⁻. lkouniv.ac.in

The enhanced stability of this double salt is attributed to the formation of a more stable crystal lattice with the larger, less nucleophilic complex anion. chempedia.infomdpi.com The tetrachlorozincate(II) anion is a poorer nucleophile than a free chloride ion, which reduces the rate of decomposition via nucleophilic attack on the diazonium cation. chempedia.info

The concentration of zinc chloride is a critical factor influencing both the yield and purity of the precipitated double salt. Sufficient zinc chloride must be added to ensure the complete precipitation of the diazonium salt as the tetrachlorozincate complex, thereby maximizing the product yield.

However, an excessive amount of zinc chloride can be detrimental. It can lead to the co-precipitation of other inorganic salts, which lowers the purity of the final product. Furthermore, a large excess of zinc chloride can alter the crystalline structure of the precipitate, making it more difficult to filter and wash, which can trap impurities. google.com Therefore, the molar ratio of zinc chloride to the diazonium salt is carefully optimized in industrial processes to achieve a balance between high yield and high purity.

Interactive Table 2: Hypothetical Influence of ZnCl₂ on Product Outcome

| Molar Equivalents (ZnCl₂ to Diazonium Salt) | Expected Product Yield | Expected Product Purity | Observations |

|---|---|---|---|

| 0.25 | Low | High | Incomplete precipitation of the diazonium salt. |

| 0.5 | High | High | Optimal ratio for complete precipitation and high purity. |

| 1.0 | High | Moderate | Potential for co-precipitation of inorganic salts. |

This table is interactive and can be sorted by clicking on the column headers.

Alternative Synthetic Pathways and Derivatization Strategies

While the in-situ generation of nitrous acid from sodium nitrite and a mineral acid is the most common method for diazotization, alternative reagents exist. Nitrosylsulfuric acid, for instance, can be used as a nitrosating agent, particularly in non-aqueous conditions. numberanalytics.com Other methods explored in research include the use of different nitrosating agents like tert-butyl nitrite. numberanalytics.com

Derivatization strategies for azo dyes like Fast Corinth V typically involve modifying the structure of the aromatic amine precursor or the coupling component to alter the properties of the final dye. nih.gov For example:

Solubility: Introducing sulfonic acid groups (-SO₃H) into the aromatic structure can significantly increase the water solubility of the dye, making it suitable for different textile applications.

Color Modification: Altering the electronic properties of the aromatic rings by adding electron-donating or electron-withdrawing substituents can shift the absorption maximum (λmax) of the dye, thereby changing its color. jchemrev.com

Affinity: Adding long alkyl chains can increase the dye's affinity for nonpolar fibers.

These derivatization approaches allow for the fine-tuning of the dye's characteristics for specific applications, although they often necessitate more complex synthetic routes starting from different precursors. nih.govresearchgate.net

Electrochemical Synthesis Approaches for Modified Derivatives

Electrochemical methods offer a controlled and versatile approach for the synthesis of modified aryl diazonium salt derivatives. These techniques typically involve the electrochemical reduction of the diazonium salt to generate a corresponding aryl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions to form new chemical bonds.

The fundamental mechanism involves a single-electron transfer from a cathode to the aryldiazonium salt, which results in the cleavage of the C-N bond and the release of a nitrogen molecule (N₂), forming the aryl radical. This process allows for the functionalization of aromatic rings under mild conditions. For instance, electrochemical methods have been successfully developed for the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. Such approaches could theoretically be adapted to create derivatives of Fast Corinth V by using the generated aryl radical to form new carbon-carbon bonds with various substrates. The practicality of these processes has been demonstrated through multigram scale syntheses using inexpensive graphite (B72142) electrodes.

Exploration of Chemo-Enzymatic Methods for Analog Preparation

The application of chemo-enzymatic methods for the preparation of Fast Corinth V analogs is an area of growing interest, combining the selectivity of enzymes with the broad applicability of chemical synthesis. While specific literature on chemo-enzymatic synthesis of this particular compound is limited, the principles can be extrapolated from general azo dye synthesis.

A potential chemo-enzymatic route could involve using an enzyme, such as a laccase or peroxidase, to selectively modify a precursor molecule, for example, by introducing a hydroxyl or amino group at a specific position. This enzymatically modified intermediate would then be subjected to traditional chemical diazotization and azo coupling reactions to form the final dye analog. The enzymatic step provides high regioselectivity that can be difficult to achieve through conventional chemical means. Furthermore, enzymes known for their role in the biodegradation of azo dyes, such as azoreductases which cleave the –N=N– bond, demonstrate that enzymes can interact specifically with this functional group, suggesting potential for synthetic applications under modified conditions.

Decomposition Pathways and Chemical Stabilization Mechanisms

The inherent instability of the diazonium group (–N₂⁺) is a defining characteristic of Fast Corinth V zinc chloride double salt. Understanding its decomposition pathways is critical for ensuring its stability and effective application.

Thermal Decomposition Kinetics and Characterization of Degradation Products

Aryl diazonium salts are known for their thermal instability, undergoing exothermic decomposition upon heating, which releases a large volume of nitrogen gas. The rate of this decomposition is highly dependent on the substituents present on the aromatic ring. Electron-withdrawing groups generally increase the stability of the diazonium salt, while electron-donating groups tend to decrease it. The decomposition of this compound begins at its melting point of approximately 147 °C.

The kinetics of thermal decomposition for diazonium salts typically follow a first-order rate law with respect to the diazonium salt concentration. The process can be monitored by measuring the volume of nitrogen gas evolved over time. The primary degradation products are typically phenols, formed by the reaction of the resulting aryl cation with water, alongside the evolution of nitrogen gas.

The following table illustrates the effect of substituents on the thermal stability of various benzenediazonium (B1195382) tetrafluoroborate (B81430) salts, which serves as a model for understanding the behavior of diazonium compounds like Fast Corinth V.

| Substituent on Benzene (B151609) Ring | Initial Decomposition Temperature (°C) | Reference |

|---|---|---|

| para-Nitro (electron-withdrawing) | 150 | |

| para-Bromo (weakly electron-withdrawing) | 140 | |

| para-Methoxy (electron-donating) | 140 |

Photolytic Degradation Studies and Photostability Enhancement

Fast Corinth V, as an azo dye, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The photolytic degradation mechanism primarily involves the cleavage of the azo bond (–N=N–), which acts as the chromophore responsible for the compound's color. This destruction of the conjugated system leads to a loss of color, a phenomenon known as photofading.

The degradation process can be initiated by the formation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the aromatic rings and the azo linkage. The specific pathway and rate of degradation can be influenced by factors like the pH and the presence of other substances in the solution.

Strategies for Enhancing the Shelf Life and Reactivity of Diazonium Ions

The stabilization of highly reactive diazonium ions is crucial for their storage, handling, and application. Several strategies have been developed to enhance their shelf life.

Formation of Double Salts: The most relevant strategy for Fast Corinth V is its formation as a zinc chloride double salt. Complexation with a metal salt like zinc chloride stabilizes the diazonium ion, making the solid compound significantly less prone to decomposition compared to the simple diazonium chloride.

Conversion to Triazenes: A common chemical strategy is the reversible conversion of the diazonium salt into a more stable triazene (B1217601). Triazenes are formed by reacting the diazonium salt with a primary or secondary amine. The diazonium functionality can be regenerated when needed by treating the triazene with acid.

Control of Environmental Conditions: The stability of diazonium salts is highly sensitive to environmental factors. To maximize shelf life, they must be stored under cold (typically 0–5 °C), dark, and acidic (pH below 3) conditions. The presence of moisture is particularly detrimental, so the use of anhydrous agents during storage is also common.

Use of Stabilizing Additives: Incorporating certain additives into the solid diazonium salt formulation can enhance stability. These include compounds like 1,5-naphthalenedisulfonic acid and various surfactants, which can alter the crystal structure and reduce sensitivity.

The following table summarizes key strategies for the stabilization of diazonium ions.

| Strategy | Mechanism of Action | Reference |

|---|---|---|

| Formation of Metal Double Salts (e.g., with ZnCl₂) | Complexation of the diazonium ion increases the overall stability of the crystal lattice. | |

| Conversion to Triazenes | Reversible protection of the reactive diazonium group as a more stable functional group. | |

| Acidic Storage (pH < 3) | Suppresses decomposition reactions that are often base-catalyzed. | |

| Low Temperature Storage (0-5 °C) | Slows the kinetic rate of thermal decomposition reactions. | |

| Use of Surfactant Additives | Improves crystal structure and reduces moisture retention and dusting. |

Chemical Reactivity and Reaction Mechanisms

Azo Coupling Reactions and Azo Dye Formation

The azo coupling reaction is a classic example of an electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com In this mechanism, the aryldiazonium cation (Ar-N₂⁺), released from the Fast Corinth V complex, is the active electrophile. jchemrev.com This electrophile is attracted to and attacks an electron-rich nucleophilic partner, such as a phenol (B47542) or an aromatic amine. wikipedia.organko.com.tw

The mechanism proceeds via the following steps:

Electrophilic Attack: The terminal nitrogen of the diazonium ion attacks the electron-rich aromatic ring of the coupling component. numberanalytics.com This attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. numberanalytics.com

Deprotonation: A base present in the reaction medium removes a proton from the carbon atom that formed the new bond with the diazonium group. numberanalytics.com This step is rapid and results in the restoration of the aromaticity of the coupling ring. numberanalytics.com

Azo Dye Formation: The final product is a brightly colored aromatic azo compound, characterized by the presence of a diazo bridge (-N=N-) linking two aromatic systems. wikipedia.org The extended conjugated system of these molecules is responsible for their color. wikipedia.orgjchemrev.com

The pH of the reaction medium is a critical factor influencing the reaction rate. For phenolic coupling components, a mildly alkaline pH (>7.5) is preferred because it deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. libretexts.orgnumberanalytics.com Conversely, when coupling with aromatic amines, a slightly acidic pH (<6) is optimal, as a highly alkaline environment would decrease the concentration of the essential diazonium ion. libretexts.org

Azo coupling reactions exhibit distinct regioselectivity, which is governed by both electronic and steric factors. numberanalytics.com

Regioselectivity: The substitution on the coupling component's aromatic ring occurs preferentially at the para position relative to the activating group (e.g., -OH or -NH₂). wikipedia.orglibretexts.org This preference is due to the activating group directing the electrophilic attack to the ortho and para positions, with the para position being sterically less hindered and therefore favored. libretexts.org If the para position is already occupied by another substituent, the coupling will occur at an available ortho position, though often at a slower rate. wikipedia.org

Stereoselectivity: The resulting azo bridge (-N=N-) can, in principle, exist as two geometric isomers: E (trans) and Z (cis). In practice, the E-isomer is significantly more stable due to reduced steric repulsion between the two bulky aryl groups. libretexts.org Consequently, the E-isomer is the predominant or exclusively formed product under normal reaction conditions. libretexts.org

The final color of the azo dye is determined by its molecular structure, specifically the nature of the aromatic rings and the substituents they carry. libretexts.org The coupling component plays a pivotal role in defining the chromophore—the part of the molecule responsible for its color. Different coupling components lead to the formation of dyes that absorb light at different wavelengths, resulting in a wide spectrum of colors from yellow and orange to red and blue. jchemrev.comjchemrev.com

The key principle is that the extent of the conjugated π-electron system in the dye molecule dictates the wavelength of maximum absorbance (λmax). jchemrev.com Altering the coupling component or adding substituents to it can extend or modify this conjugated system, causing a shift in the absorbed and, consequently, the observed color.

Electron-donating groups (like -OH, -NH₂, -OR) on the coupling component not only activate the ring for the reaction but also tend to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to red).

Electron-withdrawing groups (like -NO₂, -CN) can have the opposite effect, leading to a hypsochromic shift (a shift to shorter wavelengths).

The following table illustrates how different coupling components can produce azo dyes with varying absorption characteristics.

| Coupling Component Type | Example | Typical Resulting Color Range | Effect on Chromophore |

|---|---|---|---|

| Phenols | Phenol | Yellow to Orange wikipedia.org | Forms a hydroxyazoarene. The -OH group is a strong auxochrome that enhances color intensity. |

| Naphthols | β-Naphthol | Orange to Red wikipedia.org | Provides a more extended conjugated system than a simple benzene (B151609) ring, leading to a bathochromic shift. |

| Aromatic Amines | Aniline (B41778) | Yellow wikipedia.org | Forms an aminoazoarene. The -NH₂ group acts as a powerful auxochrome. |

| Acetoacetanilides | Acetoacetanilide | Yellow chimia.ch | Coupling occurs at the active methylene (B1212753) group (-CH₂-) between two carbonyls, resulting in a hydrazone-azo tautomeric structure. |

| Pyrazolones | 3-Methyl-1-phenyl-5-pyrazolone | Yellow to Orange chimia.ch | Used for bright yellow shades; coupling takes place on the reactive methylene group of the heterocyclic ring. chimia.ch |

Complexation Reactions Involving the Central Zinc Ion

The "zinc chloride double salt" designation indicates that the compound is an ionic complex. The role of zinc is not merely as a spectator ion; it is integral to the compound's stability. evitachem.com Structural analysis shows that the zinc(II) ion exists as the tetrahedral tetrachlorozincate anion, [ZnCl₄]²⁻. evitachem.com This dianion forms a stable crystalline lattice by establishing electrostatic interactions with two organic diazonium cations. evitachem.com This arrangement effectively isolates and stabilizes the highly reactive diazonium groups, increasing the compound's shelf life and making it suitable for commercial applications. evitachem.com

Specific ligand binding studies detailing the kinetics and thermodynamics of ligand exchange on the [ZnCl₄]²⁻ complex within the Fast Corinth V salt are not extensively documented in publicly available literature. However, the principles of zinc(II) coordination chemistry allow for predictions of its potential reactivity.

Zinc(II) is a d¹⁰ metal ion, meaning it is redox-inert under biological conditions and has a filled d-orbital shell. ijtsrd.com It typically forms four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. ijtsrd.comnih.gov The [ZnCl₄]²⁻ anion is a stable tetrahedral complex. It is conceivable that the chloride ligands could be displaced by other stronger Lewis bases in a ligand exchange reaction. ijtsrd.com

Potential ligands that could bind to the zinc center include:

Hydroxide (B78521) ions (OH⁻): In alkaline solutions, hydroxide can displace chloride ligands to form hydroxo-zinc complexes, such as the tetrahydroxozincate ion, [Zn(OH)₄]²⁻. ijtsrd.com

Ammonia (NH₃): Ammonia can act as a ligand, displacing water or chloride to form ammine complexes like the tetraamminezinc(II) ion, [Zn(NH₃)₄]²⁺. ijtsrd.com

Chelating Agents: Multidentate ligands, such as ethylenediamine (B42938) (en) or ethylenediaminetetraacetic acid (EDTA), could form highly stable chelate complexes with the zinc ion, effectively extracting it from the double salt structure.

The study of such interactions is relevant as changes in the coordination sphere of the zinc ion could potentially alter the stability and reactivity of the associated diazonium cation.

The synthesis of multimetallic or heterobimetallic complexes, where two or more different metal ions are incorporated into a single molecular entity, is an active area of research. rsc.org While there is no specific research detailing the use of Fast Corinth V zinc chloride double salt as a precursor for such complexes, its structure suggests theoretical possibilities.

One potential pathway could involve using the entire [ZnCl₄]²⁻ anion as a complex ligand to coordinate to a different metal center that has a high affinity for chloride ions. More commonly, a ligand exchange reaction would first occur, where a bridging ligand is introduced to the zinc coordination sphere. This new complex could then bind to a second metal ion, forming a bridged multimetallic assembly. For example, dinuclear zinc complexes have been synthesized where two zinc centers are bridged by ligands such as phenolate (B1203915) groups. scripps.edursc.org

Characterization of such hypothetical complexes would involve a range of analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of each metal center.

Spectroscopy (IR, NMR): To probe the ligand environment around the metal ions.

Mass Spectrometry: To confirm the molecular weight and composition of the complex. ias.ac.in

Magnetic Susceptibility Measurements: To study the magnetic properties, especially if paramagnetic metal ions are incorporated. ias.ac.in

While these reactions are plausible based on the fundamental principles of coordination chemistry, it must be emphasized that they represent theoretical extensions of the compound's reactivity and are not established reaction pathways for this compound.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is dominated by the reduction of the diazonium cation, a process that initiates its most significant reactions.

The electrochemical reduction of aromatic diazonium salts is a well-established and versatile method for surface modification, particularly for carbon-based materials. acs.orgbohrium.com The mechanism is initiated by a single-electron transfer from an electrode surface (cathode) to the diazonium cation. researchgate.net This electron transfer is a concerted process that leads to the immediate cleavage of the carbon-nitrogen bond and the release of a highly stable dinitrogen (N₂) molecule, resulting in the formation of a highly reactive aryl radical. researchgate.netnih.gov

| Step | Description |

| 1. Electron Transfer | The aryldiazonium cation (Ar-N₂⁺) accepts an electron from the cathode. |

| 2. Dediazoniation | The resulting species instantaneously fragments, releasing a molecule of nitrogen gas (N₂). |

| 3. Radical Formation | A highly reactive aryl radical (Ar•) is formed at the electrode's vicinity. |

| 4. Surface Reaction | The aryl radical rapidly attacks the electrode surface, forming a strong, covalent Ar-Surface bond. |

This electrochemical grafting results in a robust and persistent modification of the surface, which often requires mechanical abrasion to be removed. acs.org The density and thickness of the resulting layer can be controlled by parameters such as the concentration of the diazonium salt and the duration of the electrolysis. acs.org

While the diazonium group is an electrophile and its primary redox reaction is reduction, the formation of radical intermediates is the central theme of its reactivity. These aryl radicals are not generated through oxidation of the diazonium salt itself, but rather through reductive pathways that involve a single-electron transfer (SET) from various sources.

The generation of aryl radicals from diazonium salts like Fast Corinth V is a key step in many chemical transformations, including Sandmeyer and Meerwein reactions. masterorganicchemistry.comcdnsciencepub.com This process can be initiated through several methods:

Electrochemical Reduction : As detailed above, applying a negative potential at an electrode surface is a controlled method to generate aryl radicals. acs.org

Chemical Reducing Agents : Mild reducing agents can induce the formation of aryl radicals. For instance, this compound has been shown to react in the presence of hypophosphorous acid to functionalize carbon powder, a process driven by the generation of aryl radicals. electrochemsci.orgresearchgate.net Other reagents like ascorbic acid are also effective. nih.govrsc.org

Metal-Ion Catalysis : Transition metals, most notably copper(I) salts (Cu⁺), are classic catalysts for the decomposition of diazonium salts to form aryl radicals. masterorganicchemistry.comelectronicsandbooks.com This forms the basis of the Sandmeyer reaction. The copper(I) ion donates an electron to the diazonium cation, which then fragments into an aryl radical and nitrogen gas. rsc.org

Photoredox Catalysis : Irradiation with light in the presence of a photocatalyst can induce a single electron transfer to the diazonium salt, leading to the formation of an aryl radical under very mild conditions. nih.govrsc.org

The general mechanism for radical formation via a reducing agent (Red) can be depicted as: Ar-N₂⁺ + Red → [Ar-N₂•] + Red⁺ → Ar• + N₂ + Red⁺

The high reactivity of diazonium salts is attributed to their low reduction potential, making them excellent precursors for aryl radicals. rsc.org

Interaction Studies in Diverse Chemical Environments

The reactivity and stability of this compound are highly dependent on its surrounding chemical environment, including the solvent and its interactions with various surfaces.

The stability of diazonium salts is a critical factor in their use. The formation of a double salt with zinc chloride, as in Fast Corinth V, is a common strategy to improve the stability of the solid compound. noaa.gov However, in solution, their stability is significantly influenced by the solvent, temperature, and pH.

| Condition | Effect on Stability |

| Temperature | In aqueous solutions, most diazonium salts are unstable at temperatures above 5 °C, where they tend to decompose and lose nitrogen gas. at.ua Reactions are typically conducted at low temperatures (0–5 °C) to prevent premature decomposition. researchgate.net |

| pH | Diazonium salts are most stable in acidic aqueous solutions. nih.gov As the pH increases, the rate of decomposition also increases significantly. nih.gov |

| Solvent Type | Aqueous solutions are common for diazotization, but stability is limited. at.uaOrganic solvents like acetonitrile (B52724) are frequently used for electrochemical applications, where diazonium salts can exhibit relative stability. nih.gov The choice of solvent can also affect solubility; for instance, some diazonium salts show good solubility in polar and even nonpolar organic solvents. researchgate.net |

The solvent can also quench the reactive aryl radicals generated from diazonium salt reduction, which can compete with desired surface reactions. acs.org Therefore, the choice of solvent is crucial for controlling the reaction pathway.

A significant area of application for diazonium salts, including Fast Corinth V, is the covalent modification of solid surfaces. electrochemsci.org Carbon surfaces, in their various forms, are particularly well-suited substrates for these reactions.

The interaction is driven by the formation of aryl radicals that readily form strong, covalent bonds with the carbon substrate. acs.orgacs.org This process, known as "grafting" or "electrografting," can be achieved on numerous carbon materials:

Glassy Carbon (GC) acs.orgresearchgate.net

Highly Oriented Pyrolytic Graphite (B72142) (HOPG) nih.gov

Carbon Fibers (CF) nih.gov

Carbon Nanotubes (CNTs) acs.org

Carbon Powder electrochemsci.org

The modification mechanism involves the aryl radical, generated either electrochemically or through a chemical reducing agent, attacking the carbon surface. researchgate.netnih.gov This leads to the rehybridization of surface carbon atoms from sp² to sp³, which can be confirmed by techniques like Raman spectroscopy. nih.gov

In addition to electrochemically driven grafting, the reaction can occur spontaneously on substrates that are sufficiently reducing, including carbon, iron, and copper. researchgate.netnih.gov This spontaneous grafting involves a direct electron transfer from the substrate to the diazonium salt. The substituent on the aryl ring can influence the reactivity; electron-withdrawing groups can make the diazonium salt easier to reduce and more likely to graft spontaneously. researchgate.net

The result of this interaction is a highly stable modified surface where functional groups are covalently anchored. bohrium.com This process can lead to the formation of a dense monolayer or, under certain conditions, the growth of multilayered polymer films through the reaction of radicals with already grafted aryl groups. nih.gov

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Confirmation and Purity Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

In the analysis of Fast Corinth V zinc chloride double salt, the FTIR spectrum provides critical evidence for the presence of its key functional moieties. A crucial feature is the asymmetric stretching vibration of the diazonium group (N≡N⁺), which is observed in the region of 2160 cm⁻¹. The presence of this band confirms that the diazonium cation is intact within the double salt structure. Furthermore, the interaction with zinc chloride is evidenced by the appearance of Zn-Cl stretching vibrations, typically found in the far-infrared region between 280 cm⁻¹ and 350 cm⁻¹. The absence of a broad absorption band around 3500 cm⁻¹, which is characteristic of O-H stretching, can be used to confirm the anhydrous nature of the salt. evitachem.com

When Fast Corinth V is used to functionalize materials, such as carbon powder, FTIR can be employed to monitor the reaction. Studies have shown that upon chemical reduction of the diazonium salt onto a carbon surface, the characteristic peaks for the nitro and azo groups disappear, indicating their transformation during the functionalization process.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2160 | Asymmetric Stretch | Diazonium (N≡N⁺) |

| 280 - 350 | Stretch | Zinc Chloride (Zn-Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule responsible for its color. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For this compound, a known dye precursor, UV-Vis spectroscopy is key to characterizing its electronic structure. In an ethanol (B145695) solvent, the compound exhibits a maximum absorption (λmax) at 356 nm. sigmaaldrich.com This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the azo-benzenediazonium structure. The position and intensity of this absorption band are sensitive to the molecular environment and can be used to assess the purity of the compound.

In studies where the compound undergoes electrochemical reduction and cleavage, UV-Vis spectroscopy has been used to analyze the resulting fragments. For instance, a cleavage product identified as 4-methyl-1,2-phenylenediamine shows distinct absorption bands at 204 nm, 229 nm, 267 nm, and 275 nm, confirming the breakdown of the original chromophoric system. electrochemsci.orgresearchgate.net

Table 2: UV-Vis Absorption Data

| Compound/Fragment | Solvent | λmax (nm) |

| This compound | Ethanol | 356 |

| Electrochemical Cleavage Fragment B | Aqueous | 204, 229, 267, 275 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

A hypothetical ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another through chemical shifts and spin-spin coupling. One would expect to see distinct signals for the aromatic protons on the two benzene (B151609) rings, as well as singlets for the methyl (CH₃) and methoxy (B1213986) (OCH₃) protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitro and diazonium groups and the electron-donating effect of the methoxy group.

Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insight into the electronic effects of the various substituents on the rings. The carbon attached to the diazonium group (C-N≡N⁺) is expected to have a characteristic chemical shift in the range of 102-123 ppm, which is notably upfield compared to other substituted benzene carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. As with NMR, specific experimental mass spectrometry data for this compound is scarce in the available scientific literature.

However, the analysis of diazonium salts by techniques such as electrospray ionization mass spectrometry (ESI-MS) is well-established. A key and highly characteristic fragmentation pathway for aryldiazonium cations is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This cleavage results in the formation of an aryl cation. Therefore, in the mass spectrum of the organic cation of Fast Corinth V, one would anticipate a prominent peak corresponding to the intact molecular ion and a significant fragment ion resulting from the loss of N₂. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the parent ion and its fragments, further confirming the compound's identity.

Diffuse Reflectance Spectroscopy (DRS) for Solid-State Characterization

Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain UV-Vis spectra from solid samples. It is particularly useful for analyzing powdered or opaque materials that are not suitable for traditional transmission spectroscopy.

DRS has been employed to characterize this compound after it has been used to functionalize the surface of carbon powder. electrochemsci.org In this solid-state form, the analysis revealed distinct absorption bands that provide information about the electronic state of the molecule on the surface. A strong band observed at 307 nm is attributed to the π → π* transition of the trans-azobenzene moiety, while a weaker band at 428 nm corresponds to the n → π* transition. researchgate.net An additional band at 217 nm is assigned to the n → π* transition of the nitro group. researchgate.net These findings confirm the successful attachment of the nitroazobenzene structure to the carbon surface. electrochemsci.org

Table 3: Diffuse Reflectance Spectroscopy Bands for Fast Corinth V-Functionalized Carbon Powder

| Wavelength (nm) | Electronic Transition | Assignment |

| 217 | n → π | Nitro Group |

| 307 | π → π | trans-Azobenzene |

| 428 | n → π* | Azobenzene |

Electrochemical Methods for Reactivity and Surface Studies

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of chemical compounds and to characterize their behavior when immobilized on electrode surfaces.

The electrochemical properties of Fast Corinth V have been investigated by immobilizing the compound on a basal plane pyrolytic graphite (B72142) electrode. electrochemsci.org Cyclic voltammetry studies reveal the processes of electrochemical conversion. In acidic media, the initial reductive scan shows two cathodic waves, which are attributed to the irreversible electrochemical conversion of the trans form of the azobenzene group to the cis form, followed by the reduction to the hydrazobenzene derivative. The voltammetric behavior, including the peak potentials, is dependent on the pH of the solution. These studies provide insight into the redox reactivity of the molecule and confirm that the azo group is a primary site of electrochemical activity. electrochemsci.org

Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics

A typical CV analysis of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would be expected to show characteristic anodic and cathodic peaks, the analysis of which can determine formal potentials, electron transfer rates, and the stability of the redox species.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Expected Observation | Significance |

| Cathodic Peak Potential (Epc) | A peak corresponding to the reduction of the azo group. | Indicates the potential at which the azo group accepts electrons. |

| Anodic Peak Potential (Epa) | A peak corresponding to the oxidation of the hydrazobenzene intermediate. | Indicates the potential at which the hydrazobenzene group loses electrons. |

| Peak Separation (ΔEp) | The difference between Epa and Epc. | Provides information about the reversibility of the redox reaction. |

| Scan Rate Dependence | The relationship between peak current and the square root of the scan rate. | Helps to determine if the process is diffusion-controlled. |

Electrochemical Impedance Spectroscopy for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of electrode surfaces and the kinetics of electrochemical processes. When applied to this compound, EIS could be used to study the formation of any films or adsorbed layers of the dye on an electrode surface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured.

This data, often represented as a Nyquist plot, can be modeled with an equivalent circuit to extract information about the charge transfer resistance, double-layer capacitance, and solution resistance. While specific EIS data for this compound is not available, it is a valuable tool for understanding the interactions between the dye and conductive surfaces.

Chronocoulometry for Surface Coverage Determination

Chronocoulometry is an electrochemical technique that measures the total charge that passes at an electrode as a function of time following a potential step. This method is particularly useful for determining the surface coverage (Γ) of an adsorbed electroactive species. For this compound, chronocoulometry could be employed to quantify the amount of the dye adsorbed onto an electrode surface.

The experiment would involve stepping the potential from a value where no reaction occurs to a potential where the azo group is reduced. The total charge passed would be measured, and by applying the Cottrell equation and integrating the charge, the surface concentration of the adsorbed dye can be calculated.

Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) for Crystal Structure and Lattice Parameters

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the elucidation of its crystal structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical and chemical properties.

The analysis would reveal the coordination of the zinc chloride complex with the diazonium azo dye molecule and how the molecules pack in the solid state. Despite the importance of this technique, specific crystallographic data, including lattice parameters for this compound, are not currently available in open-access crystallographic databases.

Table 2: Key Crystallographic Parameters Obtainable from Single-Crystal XRD

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between atoms and the angles between chemical bonds. |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is used to analyze the crystalline nature of a bulk powder sample. PXRD is particularly useful for identifying the crystalline phases present in a material and for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure.

A PXRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are a fingerprint of the crystalline phase. This technique would be essential for quality control in the synthesis of the compound and for studying its phase purity and stability.

Chromatographic Separations and Detection Principles

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, a combination of chromatographic methods could be employed for its analysis.

High-performance liquid chromatography (HPLC) would be a suitable technique for separating the compound from impurities or reaction byproducts. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely be effective. Detection could be achieved using a UV-Vis detector, taking advantage of the chromophoric nature of the azo dye.

Thin-layer chromatography (TLC) is another valuable tool for the rapid analysis of the compound. In fact, Fast Corinth V has been utilized as a visualizing agent for the quantitative TLC detection of other compounds, such as zeranol. For the analysis of the dye itself, a suitable stationary phase (e.g., silica gel) and mobile phase would be selected to achieve separation, with visualization being straightforward due to the compound's color.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Composition

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of components within a mixture. For azo dyes like this compound, HPLC is the preferred method for determining purity and quantifying the dye content.

Developing a stability-indicating HPLC method for a diazonium salt such as Fast Corinth V requires careful optimization of several parameters to ensure that the active compound is accurately quantified and any impurities or degradation products are effectively separated. While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a general approach based on methods for similar azo dyes can be outlined.

A typical reversed-phase HPLC system is employed for the analysis of water-soluble azo dyes. The selection of the stationary phase is critical, with C18 columns being a common choice due to their versatility and ability to separate a wide range of polar and non-polar compounds. The mobile phase composition is a key variable that is adjusted to achieve optimal separation. A gradient elution is often necessary to resolve the main dye peak from any impurities that may have significantly different polarities.

The mobile phase typically consists of an aqueous component, often buffered to a specific pH to control the ionization state of the analytes, and an organic modifier such as acetonitrile or methanol. The gradient program involves changing the proportion of the organic modifier over the course of the analysis to facilitate the elution of all components from the column.

Detection is most commonly performed using a UV-Vis detector, as azo dyes exhibit strong absorbance in the visible and ultraviolet regions of the electromagnetic spectrum. The selection of the detection wavelength is based on the absorption maximum of the Fast Corinth V molecule to ensure maximum sensitivity. A photodiode array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment.

The quantitative analysis of this compound would involve the preparation of a calibration curve using certified reference standards of known concentrations. By comparing the peak area of the analyte in the sample to the calibration curve, the precise concentration and therefore the purity of the dye can be determined.

| Parameter | Typical Condition/Selection | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size, 250 mm x 4.6 mm | Versatile for separating a wide range of polarities. |

| Mobile Phase | A: Buffered aqueous solution (e.g., ammonium (B1175870) acetate) B: Acetonitrile or Methanol | Controls analyte retention and selectivity. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. |

| Detection | UV-Vis or Photodiode Array (PDA) Detector | Azo dyes have strong chromophores suitable for UV-Vis detection. PDA provides spectral information for peak identification. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve peak shape and reproducibility. |

Thin-Layer Chromatography (TLC) as a Visualization Agent for Specific Analytes

Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique that is widely used for the qualitative analysis of mixtures. In the context of this compound, one of its significant applications is its use as a chromogenic or visualization reagent for the detection of specific classes of compounds, most notably cannabinoids.

The principle behind this application lies in the coupling reaction between the diazonium salt of Fast Corinth V and phenolic compounds, which are characteristic of many cannabinoids. This reaction produces intensely colored azo dyes, allowing for the visual detection of the cannabinoids on the TLC plate.

The general procedure involves the development of the TLC plate with a suitable mobile phase to separate the components of the sample extract. After development and drying of the plate, it is sprayed with a freshly prepared solution of this compound. A subsequent overspray with a basic solution, such as sodium hydroxide (B78521), is often used to enhance the color development.

Different cannabinoids produce distinct colors upon reaction with Fast Corinth V, which can aid in their preliminary identification. For instance, Tetrahydrocannabinol (THC) typically produces a red color, Cannabidiol (B1668261) (CBD) yields an orange color, and Cannabinol (B1662348) (CBN) gives a purple or violet color.

The preparation of the Fast Corinth V spray reagent is a critical step. A typical preparation involves dissolving the this compound in distilled water or a mixture of acetone and water. epfl.ch The concentration of the reagent needs to be optimized to achieve clear and intense spots without excessive background coloration.

| Analyte (Cannabinoid) | Typical Color Reaction with Fast Corinth V |

|---|---|

| Tetrahydrocannabinol (THC) | Red |

| Cannabidiol (CBD) | Orange |

| Cannabinol (CBN) | Purple/Violet |

The choice of the stationary phase for TLC is typically silica gel, which is a polar adsorbent. The mobile phase is a less polar solvent system, and its composition is optimized to achieve good separation of the cannabinoids of interest. A common mobile phase for cannabinoid analysis is a mixture of hexane and diethyl ether. The retention factor (Rf value) of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can also be used in conjunction with the color reaction for identification purposes.

Applications in Chemical Research and Materials Science

Development of Novel Azo Dyes and Pigments

The diazonium group in Fast Corinth V zinc chloride double salt serves as a reactive site for azo coupling reactions, enabling the synthesis of a diverse range of azo dyes and pigments. scialert.net Researchers are exploring the design and synthesis of new colorants with tailored properties for advanced applications.

Design Principles for Enhanced Colorfastness and Photostability in Dye Systems

The stability of azo dyes is a critical factor for their performance. The colorfastness and photostability of dyes derived from this compound are influenced by several molecular design principles. The formation of the zinc chloride double salt itself is a key stabilization strategy for the reactive diazonium ion, enhancing its shelf life and usability in dyeing processes. scialert.net

Key structural features of the Fast Corinth V molecule and the resulting azo dyes that contribute to their stability include:

Intramolecular Hydrogen Bonding: The presence of ortho-substituents to the azo linkage, such as hydroxyl or methoxy (B1213986) groups, can lead to the formation of intramolecular hydrogen bonds. These bonds help to dissipate energy absorbed from light and reduce the susceptibility of the azo bond to photochemical degradation.

Electron-Withdrawing and Donating Groups: The strategic placement of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy and methyl groups) on the aromatic rings can influence the electronic distribution within the molecule. This can enhance the stability of the azo linkage and improve resistance to fading. The structure of Fast Corinth V incorporates such groups. cymitquimica.com

The azo/hydrazone tautomerism, an intramolecular migration of a proton, is another important phenomenon in hydroxyazo dyes that can significantly impact their lightfastness and tinctorial power. biointerfaceresearch.com The prevalence of the more stable tautomeric form is a key consideration in the design of highly stable azo dyes.

Synthesis of Functional Dyes for Advanced Material Applications

The reactivity of this compound is being harnessed to create functional dyes for applications beyond conventional textiles. By choosing appropriate coupling components, researchers can introduce specific functionalities into the final dye molecule. The synthesis process involves the activation of the double salt to release the reactive diazonium ion, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. scialert.netbiointerfaceresearch.com

Table 1: Potential Functional Dyes Derived from this compound

| Coupling Component Functional Group | Resulting Dye Functionality | Potential Advanced Material Application |

| Polymerizable group (e.g., vinyl, acrylate) | Polymerizable Azo Dye | Production of colored polymers and optical data storage media. |

| Biocidal moiety (e.g., quaternary ammonium (B1175870) salt) | Antimicrobial Azo Dye | Development of functional textiles with antimicrobial properties. |

| Metal-chelating group (e.g., bipyridine) | Azo Dye-based Ligand | Creation of chemo-sensors for metal ion detection. |

| Liquid crystal mesogen | Azo Dye Liquid Crystal | Development of light-responsive liquid crystal displays and optical switches. |

The synthesis of these functional dyes opens up possibilities for creating "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes.

Surface Functionalization of Carbon-Based Materials

A significant area of research is the use of this compound for the surface modification of carbon-based materials, such as carbon powder and carbon nanomaterials. This functionalization can dramatically alter the surface properties of these materials, leading to enhanced performance in a variety of applications.

Covalent Grafting Strategies for Carbon Nanomaterials (e.g., carbon powder)

This compound can be used to covalently graft nitroazobenzene functional groups onto the surface of carbon powder. researchgate.net This is achieved through the chemical reduction of the diazonium salt in the presence of the carbon material. A common reducing agent for this process is hypophosphorous acid. researchgate.net

The mechanism involves the reduction of the diazonium group to form an aryl radical. This highly reactive radical then attacks the carbon surface, forming a stable covalent bond. This method provides a straightforward and cost-effective way to achieve bulk functionalization of carbon materials. researchgate.net

Table 2: Characterization of Functionalized Carbon Powder

| Analytical Technique | Observation | Implication |

| Fourier Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the functional groups of the grafted molecule. | Confirms the covalent attachment of the nitroazobenzene moiety to the carbon surface. researchgate.net |

| Cyclic Voltammetry (CV) | Presence of redox peaks associated with the surface-bound species. | Indicates that the modifying molecules are electrochemically active and surface-confined. researchgate.net |

This covalent grafting strategy offers a robust method for tailoring the surface chemistry of carbon nanomaterials.

Impact of Surface Modification on Electrochemical and Catalytic Properties

The covalent attachment of organic molecules, such as those derived from this compound, to the surface of carbon materials can significantly influence their electrochemical and catalytic properties. The introduction of nitro and azo functional groups can:

Alter the Electronic Properties: The electron-withdrawing nature of the nitro group and the π-system of the azo group can modify the electronic structure of the carbon material, which can affect its conductivity and charge transfer characteristics.

Introduce Redox-Active Sites: The nitro and azo groups are redox-active, meaning they can undergo reversible oxidation and reduction reactions. These grafted moieties can act as electron mediators, facilitating electrochemical reactions at the electrode surface.

Enhance Electrocatalytic Activity: The functional groups can serve as active sites for specific catalytic reactions. For example, nitrogen-containing functional groups on carbon surfaces have been shown to enhance the catalytic activity for reactions such as the oxygen reduction reaction, which is crucial for fuel cells and metal-air batteries.

Improve Wettability and Dispersibility: The introduction of polar functional groups can improve the dispersibility of the carbon material in polar solvents, which is beneficial for creating stable electrode inks and composites.

While direct studies on the electrochemical and catalytic properties of carbon materials modified specifically with Fast Corinth V are limited, the principles of surface functionalization suggest that such modifications would lead to significant changes in these properties.

Applications in Sensing, Energy Storage, and Electrocatalysis

The tailored surface properties of carbon materials functionalized with this compound open up a range of potential applications in advanced technologies.

Sensing: The redox-active nitroazobenzene groups grafted onto an electrode surface can be used for the electrochemical detection of various analytes. The reduction of the nitro group to an amine group provides a distinct electrochemical signal that can be modulated by the presence of target molecules. This could be exploited for the development of sensors for environmental pollutants or biomolecules.